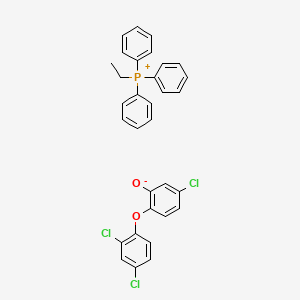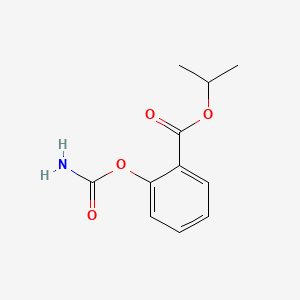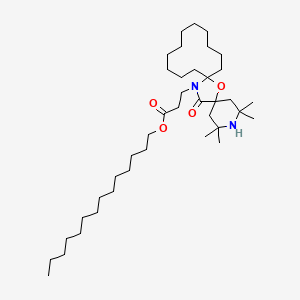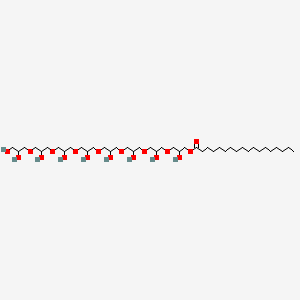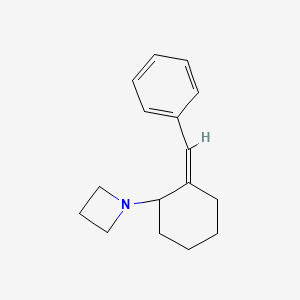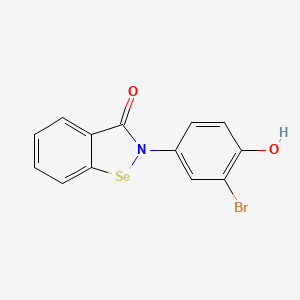
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of benzisoselenazolones
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- typically involves the reaction of a selenoamide with a substituted phenyl isocyanate. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium-containing intermediates. The reaction conditions often include moderate temperatures (50-100°C) and the use of a suitable solvent, such as dichloromethane or toluene.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and rigorous purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenoethers or selenides.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield selenoxides, while substitution with sodium azide can produce azido derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes and cellular receptors. The selenium atom plays a crucial role in its biological activity, often participating in redox reactions and forming covalent bonds with thiol groups in proteins. This can lead to the inhibition of enzyme activity and modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Benzisoselenazol-3(2H)-one: The parent compound without the bromine and hydroxy substitutions.
1,2-Benzisoselenazol-3(2H)-one, 2-phenyl-: A similar compound with a phenyl group instead of the substituted phenyl group.
Ebselen: A well-known benzisoselenazolone with potent antioxidant properties.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(3-bromo-4-hydroxyphenyl)- is unique due to the presence of the bromine and hydroxy groups, which can enhance its reactivity and biological activity. These substitutions can also influence its solubility, stability, and interaction with molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
81744-15-2 |
|---|---|
Formule moléculaire |
C13H8BrNO2Se |
Poids moléculaire |
369.08 g/mol |
Nom IUPAC |
2-(3-bromo-4-hydroxyphenyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C13H8BrNO2Se/c14-10-7-8(5-6-11(10)16)15-13(17)9-3-1-2-4-12(9)18-15/h1-7,16H |
Clé InChI |
DMPWNXHUBCJJOU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N([Se]2)C3=CC(=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)
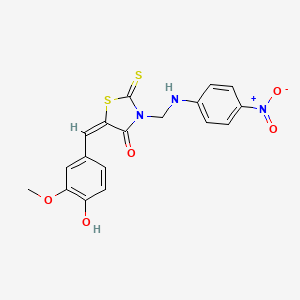
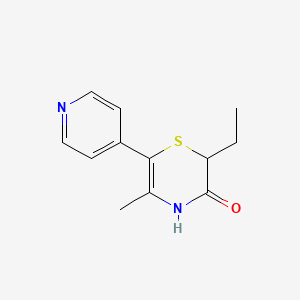

![4-methyl-2-(4-phenylphenyl)-4a,5,6,7,8,8a-hexahydro-3H-benzo[b][1,4]oxazin-2-ol](/img/structure/B12710861.png)

